
N-(furan-2-ylmethyl)-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as FMNT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit tumor growth in vitro and in vivo. In agriculture, this compound has been investigated as a potential herbicide, with studies showing its effectiveness in controlling weed growth. In materials science, this compound has been used as a fluorescent probe for detecting metal ions in aqueous solutions.
Mécanisme D'action
The mechanism of action of N-(furan-2-ylmethyl)-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood, but studies have suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. In agriculture, this compound may act by inhibiting photosynthesis in plants. In materials science, this compound may act by binding to metal ions and emitting fluorescence.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant adverse effects in animals. However, further research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(furan-2-ylmethyl)-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for use in lab experiments, including its high purity and stability. However, its synthesis method is complex and requires specialized equipment, which may limit its availability for some researchers.
Orientations Futures
Future research on N-(furan-2-ylmethyl)-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline could focus on further investigating its potential applications in medicine, agriculture, and materials science. In medicine, studies could explore its efficacy and safety as an anticancer agent in clinical trials. In agriculture, studies could investigate its effectiveness as a herbicide in field trials. In materials science, studies could focus on developing new fluorescent probes based on this compound for detecting other types of molecules.
Méthodes De Synthèse
N-(furan-2-ylmethyl)-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline can be synthesized using a multi-step process involving various chemical reactions. One method involves the reaction of 2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline with furan-2-carbaldehyde in the presence of an acid catalyst. The resulting product is then purified by recrystallization to obtain this compound.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-13-4-2-5-14(10-13)19-22-20(28-23-19)15-7-8-17(18(11-15)24(25)26)21-12-16-6-3-9-27-16/h2-11,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTQRCQZENPKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

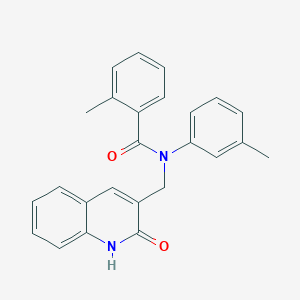
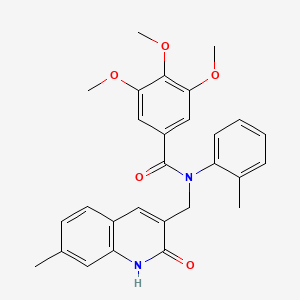
![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695894.png)
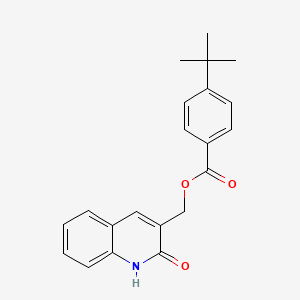
![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)
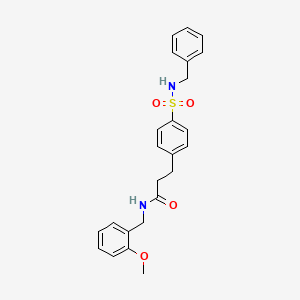
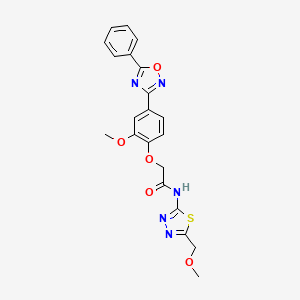

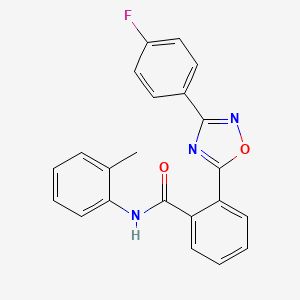

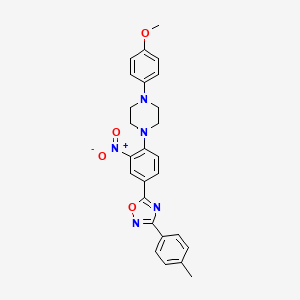


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695969.png)